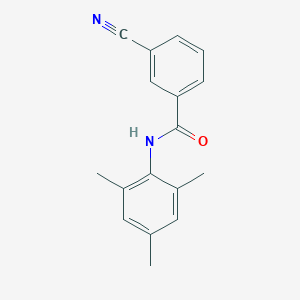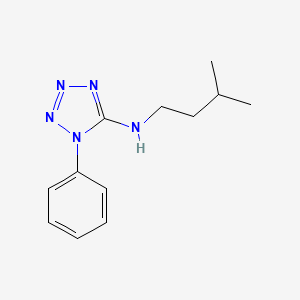![molecular formula C21H22F2N2O5S B7477245 Ethyl 4-[4-[(3,4-difluorophenyl)carbamoyl]piperidin-1-yl]sulfonylbenzoate](/img/structure/B7477245.png)
Ethyl 4-[4-[(3,4-difluorophenyl)carbamoyl]piperidin-1-yl]sulfonylbenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 4-[4-[(3,4-difluorophenyl)carbamoyl]piperidin-1-yl]sulfonylbenzoate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a member of the sulfonylbenzoate class of compounds, which are known for their diverse biological activities.
Mechanism of Action
The mechanism of action of Ethyl 4-[4-[(3,4-difluorophenyl)carbamoyl]piperidin-1-yl]sulfonylbenzoate is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes and proteins involved in the inflammatory and immune responses. It has also been shown to disrupt the cell membrane of certain bacteria and fungi, leading to their death.
Biochemical and Physiological Effects:
Ethyl 4-[4-[(3,4-difluorophenyl)carbamoyl]piperidin-1-yl]sulfonylbenzoate has been shown to exhibit various biochemical and physiological effects. It has been found to reduce the production of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α. It has also been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins, which are mediators of inflammation and pain.
Advantages and Limitations for Lab Experiments
One of the major advantages of Ethyl 4-[4-[(3,4-difluorophenyl)carbamoyl]piperidin-1-yl]sulfonylbenzoate is its broad-spectrum activity against various microorganisms, including bacteria, fungi, and viruses. It also exhibits potent anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of various inflammatory and pain-related disorders. However, one of the limitations of this compound is its relatively low solubility in aqueous solutions, which may limit its use in certain experimental setups.
Future Directions
There are several potential future directions for the research on Ethyl 4-[4-[(3,4-difluorophenyl)carbamoyl]piperidin-1-yl]sulfonylbenzoate. One of the areas of interest is its potential application as a therapeutic agent for the treatment of various inflammatory and pain-related disorders. Additionally, its antibacterial, antifungal, and antiviral activities make it a potential candidate for the development of new antimicrobial agents. Further research is also needed to elucidate the mechanism of action of this compound and to optimize its pharmacological properties for clinical use.
Synthesis Methods
The synthesis of Ethyl 4-[4-[(3,4-difluorophenyl)carbamoyl]piperidin-1-yl]sulfonylbenzoate involves the reaction of 4-(3,4-difluorophenylcarbamoyl)piperidine with ethyl 4-chlorosulfonylbenzoate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent such as dimethylformamide or N-methylpyrrolidone at elevated temperatures.
Scientific Research Applications
Ethyl 4-[4-[(3,4-difluorophenyl)carbamoyl]piperidin-1-yl]sulfonylbenzoate has been extensively studied for its potential applications in various fields of scientific research. It has been found to exhibit promising antibacterial, antifungal, and antiviral activities. Additionally, it has been shown to possess potent anti-inflammatory and analgesic properties.
properties
IUPAC Name |
ethyl 4-[4-[(3,4-difluorophenyl)carbamoyl]piperidin-1-yl]sulfonylbenzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22F2N2O5S/c1-2-30-21(27)15-3-6-17(7-4-15)31(28,29)25-11-9-14(10-12-25)20(26)24-16-5-8-18(22)19(23)13-16/h3-8,13-14H,2,9-12H2,1H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQHXANUASWGQIM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)C(=O)NC3=CC(=C(C=C3)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22F2N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-[4-[(3,4-difluorophenyl)carbamoyl]piperidin-1-yl]sulfonylbenzoate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-[(4-Chlorophenyl)methylsulfanyl]-1-(2-ethoxyphenyl)tetrazole](/img/structure/B7477167.png)
![7-Methyl-4-[[1-(4-methylphenyl)tetrazol-5-yl]sulfanylmethyl]chromen-2-one](/img/structure/B7477170.png)
![1-ethyl-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]benzotriazole-5-carboxamide](/img/structure/B7477176.png)

![1-[3-(1H-indol-3-yl)propanoyl]-N-phenylpiperidine-4-carboxamide](/img/structure/B7477190.png)

![2-[[5-(4-chlorophenyl)-4-ethyl-1,2,4-triazol-3-yl]sulfanyl]-N-methyl-N-phenylacetamide](/img/structure/B7477196.png)
![N-[2-(4-benzoylpiperidin-1-yl)-2-oxoethyl]thiophene-2-carboxamide](/img/structure/B7477212.png)

![3-(carbamoylamino)-N-[2-(1H-indol-3-yl)ethyl]benzamide](/img/structure/B7477251.png)

![2-(5-chloro-2-methoxyanilino)-N-[2-(4-methoxyphenyl)ethyl]acetamide](/img/structure/B7477261.png)
![4-Chloro-2-phenyl-5-{[(pyridin-3-yl)methyl]amino}-2,3-dihydropyridazin-3-one](/img/structure/B7477263.png)
